2-Hydroxy-4-methylbenzaldehyde oxime
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Overview
Description
6-[(hydroxyamino)methylidene]-3-methylcyclohexa-2,4-dien-1-one is an organic compound with the molecular formula C7H7NO2. It is known for its unique structure, which includes a hydroxylamine group attached to a cyclohexadienone ring. This compound is also referred to as salicylaldoxime .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(hydroxyamino)methylidene]-3-methylcyclohexa-2,4-dien-1-one typically involves the reaction of salicylaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an oxime intermediate, which is then converted to the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-[(hydroxyamino)methylidene]-3-methylcyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The hydroxylamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-[(hydroxyamino)methylidene]-3-methylcyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 6-[(hydroxyamino)methylidene]-3-methylcyclohexa-2,4-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. This compound can also undergo redox reactions, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Salicylaldoxime: A closely related compound with similar chemical properties and applications.
Hydroxylamine derivatives: Compounds containing the hydroxylamine functional group, which exhibit similar reactivity and biological activities
Uniqueness
6-[(hydroxyamino)methylidene]-3-methylcyclohexa-2,4-dien-1-one is unique due to its specific structure, which combines a hydroxylamine group with a cyclohexadienone ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C8H9NO2 |
---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
2-[(E)-hydroxyiminomethyl]-5-methylphenol |
InChI |
InChI=1S/C8H9NO2/c1-6-2-3-7(5-9-11)8(10)4-6/h2-5,10-11H,1H3/b9-5+ |
InChI Key |
CZPVNHFNUGIMFW-WEVVVXLNSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C=N/O)O |
Canonical SMILES |
CC1=CC(=C(C=C1)C=NO)O |
Origin of Product |
United States |
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